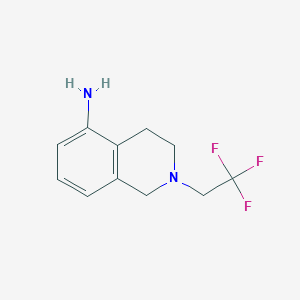

2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine

Vue d'ensemble

Description

The compound “2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine” is a derivative of tetrahydroisoquinoline, which is a type of organic compound. The “2,2,2-Trifluoroethyl” group attached to it suggests that it contains a trifluoroethyl group, which is a type of alkyl group that contains three fluorine atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoroethyl group in the compound could influence its polarity, boiling point, and other properties .Applications De Recherche Scientifique

- Field : Organic Chemistry

- Application : 2,2,2-Trifluoroethyl trifluoromethanesulfonate is a powerful trifluoroethylating agent which is useful for the synthesis of fluorinated amino acids .

- Method : It is used as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides .

- Results : The result is the production of nitrophenylalanines .

- Field : Polymer Science

- Application : A fluorine-containing amphiphilic graft copolymer, poly (2,2,2-trifluoroethyl methacrylate)-g-poly (ethylene glycol) behenyl ether methacrylate (PTFEMA-g-PEGBEM), is used to modify the surface of poly (vinylidene fluoride) (PVDF) ultrafiltration membranes .

- Method : The PTF graft copolymer forms a self-assembled nanostructure with a size of 7–8 nm, benefiting from its amphiphilic nature and microphase separation ability. During the nonsolvent-induced phase separation (NIPS) process, the hydrophilic PEGBEM chains are preferentially oriented towards the membrane surface, whereas the superhydrophobic PTFEMA chains are confined in the hydrophobic PVDF matrix .

- Results : The PTF graft copolymer not only increased the pore size and porosity but also significantly improved the surface hydrophilicity, flux recovery ratio (FRR), and antifouling properties of the membrane. The membrane performance was optimal at 5 wt.% PTF loading, with a water permeance of 45 L m −2 h −1 bar −1, a BSA rejection of 98.6%, and an FRR of 83.0% .

Synthesis of Fluorinated Amino Acids

Surface Modification of Ultrafiltration Membranes

- Trifluoroethylating Agent

- Field : Organic Chemistry

- Application : 2,2,2-Trifluoroethyl trifluoromethanesulfonate is a powerful trifluoroethylating agent which is useful for the synthesis of fluorinated amino acids .

- Method : It is used as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides .

- Results : The result is the production of nitrophenylalanines .

- Trifluoroethylating Agent

- Field : Organic Chemistry

- Application : 2,2,2-Trifluoroethyl trifluoromethanesulfonate is a powerful trifluoroethylating agent which is useful for the synthesis of fluorinated amino acids .

- Method : It is used as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides .

- Results : The result is the production of nitrophenylalanines .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)7-16-5-4-9-8(6-16)2-1-3-10(9)15/h1-3H,4-7,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJVNWUVONCETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=CC=C2)N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)

![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)